molecular formula C20H13F3N4O B2577120 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide CAS No. 863020-30-8

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2577120
CAS No.: 863020-30-8
M. Wt: 382.346
InChI Key: SBAJBJHUNMKPLL-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide typically involves multistep reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a benzamide derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives
  • Benzamide derivatives

Uniqueness

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamide stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core and a trifluoromethyl-substituted benzamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-7-5-13(6-8-15)18(28)25-16-4-1-3-14(11-16)17-12-27-10-2-9-24-19(27)26-17/h1-12H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAJBJHUNMKPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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